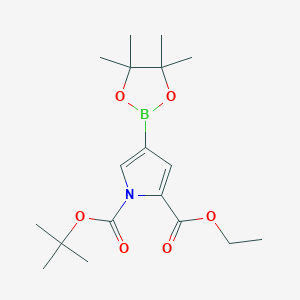

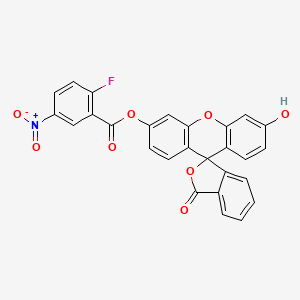

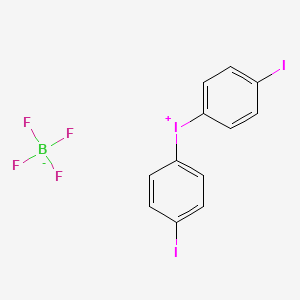

Bis(4-iodophenyl)-iodonium tetrafluoroborate; min. 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Bis(4-iodophenyl)-iodonium tetrafluoroborate” likely refers to a chemical compound that contains iodine and phenyl groups. It’s important to note that the properties of this compound could be significantly different from other iodonium compounds due to the presence of iodine and phenyl groups .

Synthesis Analysis

The synthesis of similar compounds often involves halogen exchange reactions or coupling reactions . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve protodeboronation of pinacol boronic esters . Another example is the synthesis of new aromatic polyamides (PAs) bearing cardo xanthene groups by a carbonylation polymerization .Aplicaciones Científicas De Investigación

Electrophilic Radiofluorination and Arylation Reactions

Bis(4-iodophenyl)-iodonium tetrafluoroborate serves as a precursor molecule for electrophilic radiofluorination and arylation reactions. These reactions are critical for creating reagents for transition metal-catalyzed cross-coupling and other metal-organic reactions, showcasing its utility in developing complex organic molecules (Cardinale, Ermert, & Coenen, 2012).

Radiosynthesis of Complex Molecules

In the field of radiopharmacy, bis(4-iodophenyl)-iodonium tetrafluoroborate derivatives have been effectively used as labeling precursors for the synthesis of radiolabeled compounds. This is particularly significant for creating compounds like 4-[¹⁸F]fluorophenol, which is a crucial intermediate for more complex molecular structures in medical imaging applications (Helfer, Castillo Meleán, Ermert, Infantino, & Coenen, 2013).

Synthesis of α-Iodoenones

The compound has facilitated the direct synthesis of α-iodoenones from iodonium ion and propargylic tosylates or acetates, under mild conditions. This reaction process yields β-unsubstituted, β-monosubstituted, and β,β-disubstituted α-iodoenones in high yields, demonstrating its utility in synthesizing diverse organic molecules with high efficiency (Suárez-Rodríguez, Suárez‐Sobrino, & Ballesteros, 2018).

Surface Chemistry and Material Science

Bis(4-iodophenyl)-iodonium tetrafluoroborate has found applications in surface chemistry, particularly in the modification of surfaces via electrografting. This technique involves the generation of aryl radicals activated by UV light, without the need for photoinitiators, allowing for the controlled covalent modification of surfaces such as graphene. Such modifications are crucial for tuning the doping levels, work function, and enabling the deployment of materials in photovoltaic and battery applications (Stevenson, Veneman, Gearba, Mueller, Holliday, Ohta, & Chan, 2014).

Propiedades

IUPAC Name |

bis(4-iodophenyl)iodanium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I3.BF4/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)5/h1-8H;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVSPWLLFBKCLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BF4I3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)